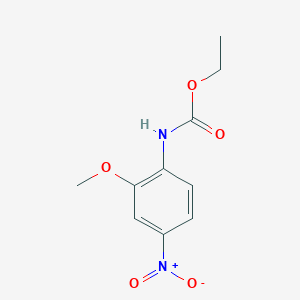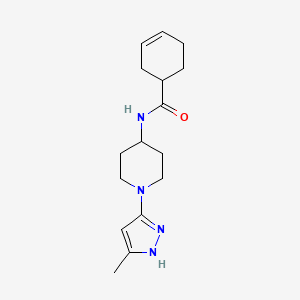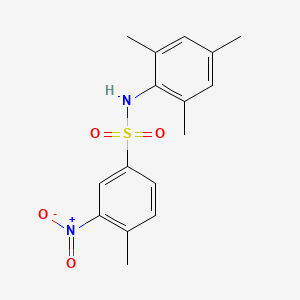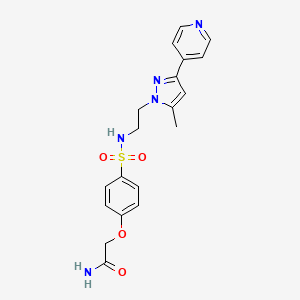
1,4-Cyclohexanedicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarbohydrazide is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two carbohydrazide functional groups attached at the 1 and 4 positions .Physical and Chemical Properties Analysis
This compound is a white powder . Further physical and chemical properties are not explicitly mentioned in the literature.Aplicaciones Científicas De Investigación
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates
Research by Walker and Oestreich (2019) explores the development of cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, focusing on their application in metal-free ionic transfer reactions. This study is significant for understanding the broader applications of cyclohexane derivatives in chemistry (Walker & Oestreich, 2019).
Brominated Flame Retardant Analysis in Environmental Science
Tomy et al. (2008) investigated the presence of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a brominated flame retardant, in Arctic beluga, showcasing the environmental impact and tracing of cyclohexane derivatives (Tomy et al., 2008).
Synthesis and Bactericidal Study of Zinc and Mercury Complexes
Kazem and Al-Karawi (2019) synthesized and studied mononuclear zinc and mercury complexes supported by bisaroylhydrazone derivatives of cyclohexane. This research is crucial for understanding the applications of cyclohexane derivatives in the development of bactericidal agents (Kazem & Al-Karawi, 2019).
Study of Cyclohexane Ring Conformations
Research by Bain et al. (2011) on the structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane provides insights into the conformational behavior of cyclohexane rings, which is vital for understanding the chemical behavior of cyclohexane derivatives (Bain et al., 2011).
Photophysical Properties in Material Science
Beeby et al. (2002) conducted a study on the photophysical properties of 1,4-bis(phenylethynyl)benzene in cyclohexane, contributing to the knowledge of cyclohexane derivatives in material science applications (Beeby et al., 2002).
Brønsted Acid-Catalyzed Transfer Hydrogenation
Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. This research highlights the potential of cyclohexane derivatives in chemical synthesis and hydrogenation processes (Chatterjee & Oestreich, 2016).
Percutaneous Absorption and Penetration Study
Li et al. (2010) investigated the effect of 1,4-cyclohexanediol on the percutaneous absorption and penetration of azelaic acid, providing insights into the use of cyclohexane derivatives in dermatological applications (Li et al., 2010).
Coordination Networks in Material Science
Thirumurugan et al. (2006) conducted a study on 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylates, examining their chain and layered structures. This research is significant for the development of materials based on cyclohexane derivatives (Thirumurugan et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27327-67-9 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)


![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)



![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
